

# Imidafenacin in Overactive Bladder: A Systematic Review and Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Imidafenacin |           |
| Cat. No.:            | B1671752     | Get Quote |

A comprehensive comparison of **Imidafenacin** with other therapeutic alternatives for overactive bladder (OAB), supported by clinical trial data and detailed experimental protocols.

This guide provides a systematic review and meta-analysis of clinical trials investigating the efficacy and safety of **Imidafenacin** for the treatment of overactive bladder (OAB). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative OAB medications. The content is based on a thorough review of randomized controlled trials (RCTs) and meta-analyses, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

# **Comparative Efficacy of Imidafenacin**

**Imidafenacin** has demonstrated comparable efficacy to other commonly prescribed anticholinergic agents for OAB, such as solifenacin, propiverine, and tolterodine. Meta-analyses of clinical trials show that **Imidafenacin** is effective in reducing the key symptoms of OAB, including micturition frequency, urgency episodes, and incontinence episodes.[1][2][3]

One meta-analysis found that the efficacy of **Imidafenacin** was similar to that of propiverine and solifenacin.[1][3] Specifically, there were no statistically significant differences in the reduction of the mean number of urgency episodes per day or the mean number of micturitions per day when comparing **Imidafenacin** to propiverine.[1][3] Another meta-analysis concluded that **Imidafenacin** was comparable to other anticholinergic drugs in improving OAB symptoms.





[4][5] However, it was noted that **Imidafenacin** might offer a better performance in reducing nocturia episodes.[4][5]

The following table summarizes the comparative efficacy of **Imidafenacin** against a placebo and other active treatments based on data from various clinical trials.

## **Table 1: Summary of Efficacy Data from Clinical Trials**



| Comparison                               | Outcome<br>Measure                                | Imidafenacin<br>Change from<br>Baseline | Comparator<br>Change from<br>Baseline | Statistical<br>Significance |
|------------------------------------------|---------------------------------------------------|-----------------------------------------|---------------------------------------|-----------------------------|
| vs. Placebo                              | Mean<br>micturitions per<br>day                   | -1.29 ± 2.23                            | -0.46 ± 3.49                          | p = 0.0171                  |
| Mean urge incontinence episodes per day  | -0.15 ± 0.52                                      | 0.04 ± 0.50                             | p = 0.0386                            |                             |
| vs. Solifenacin                          | Mean weekly incontinence episodes                 | Data not specified                      | Data not<br>specified                 | No significant difference   |
| Overactive Bladder Symptom Score (OABSS) | Significant<br>improvement                        | Significant<br>improvement              | No significant<br>difference          |                             |
| vs. Propiverine                          | Mean weekly urgency urinary incontinence episodes | -69.1%                                  | -70.4%                                | Non-inferior                |
| Mean<br>micturitions per<br>day          | Significant<br>improvement                        | Significant<br>improvement              | No significant difference             |                             |
| vs. Tolterodine                          | Mean<br>incontinence<br>episodes                  | -2.1 ± 2.2                              | -1.9 ± 1.8                            | p = 0.001                   |
| Mean daytime incontinence episodes       | -1.7 ± 1.7                                        | -1.5 ± 1.4                              | p = 0.01                              |                             |

# **Comparative Safety and Tolerability**



A key advantage of **Imidafenacin** highlighted in multiple studies is its favorable safety and tolerability profile, particularly concerning anticholinergic side effects like dry mouth and constipation.[1][2][3][4][5]

A meta-analysis comparing **Imidafenacin** with propiverine and solifenacin found that **Imidafenacin** was better tolerated.[1][3] The odds ratio for dry mouth was lower with **Imidafenacin** compared to propiverine, and the odds ratio for constipation was significantly lower when compared to solifenacin.[1][3] Similarly, another meta-analysis reported a statistically lower rate of dry mouth and constipation for **Imidafenacin** compared to other anticholinergics.[4][5] This improved tolerability may lead to better patient adherence to the treatment.[4][5]

The following table summarizes the comparative safety data for **Imidafenacin**.

## **Table 2: Summary of Safety Data from Clinical Trials**



| Comparison         | Adverse Event        | Imidafenacin<br>Incidence | Comparator<br>Incidence | Statistical<br>Significance                                          |
|--------------------|----------------------|---------------------------|-------------------------|----------------------------------------------------------------------|
| vs. Solifenacin    | Dry mouth            | Lower severity            | Higher severity         | p = 0.0092                                                           |
| Constipation       | Significantly lower  | Significantly<br>higher   | p = 0.0013              |                                                                      |
| vs. Propiverine    | Dry mouth            | 28.4%                     | 30.4%                   | p = 0.783 (severity significantly less with Imidafenacin, p = 0.042) |
| Any adverse events | Lower                | Higher                    | OR 0.63, p = 0.006      |                                                                      |
| vs. Tolterodine    | Adverse events       | Similar profile           | Similar profile         | No significant difference                                            |
| vs. Placebo        | Dry mouth            | 11 out of 78 patients     | 2 out of 40 patients    | Not specified                                                        |
| Constipation       | 3 out of 78 patients | 4 out of 40 patients      | Not specified           |                                                                      |

# **Mechanism of Action: Signaling Pathway**

**Imidafenacin** is a potent and selective antagonist of muscarinic acetylcholine receptors, with a high affinity for the M3 and M1 receptor subtypes and a lower affinity for the M2 subtype.[6][7] [8][9] In the bladder, the M3 receptors are primarily responsible for mediating detrusor muscle contraction.[6][8] By blocking these receptors, **Imidafenacin** inhibits the binding of acetylcholine, leading to relaxation of the bladder's smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[6][9] The antagonism of M1 receptors may also contribute to its efficacy.





Click to download full resolution via product page

Mechanism of Action of Imidafenacin in the Bladder.

# **Experimental Protocols of Key Clinical Trials**

The clinical trials evaluating **Imidafenacin** have generally followed a randomized, controlled design. Below are the methodologies of representative studies.

## Imidafenacin vs. Solifenacin (Long-term Study)

- Study Design: A 52-week, prospective, open-label, randomized, parallel-group trial.[6][7][10] [11][12]
- Participants: Japanese patients with untreated OAB.[6][10]
- Intervention: Patients were randomly assigned to receive either **Imidafenacin** (dosage not specified in the abstract) or Solifenacin.[6][10]



- Primary Endpoints: The primary outcomes were not explicitly stated in the provided abstracts but likely included changes in OAB symptoms and quality of life.
- Secondary Endpoints: Safety and tolerability were assessed, with a focus on adverse events such as dry mouth and constipation.[6][10]

### Imidafenacin vs. Propiverine

- Study Design: A 12-week, randomized, double-blind, propiverine-controlled trial.[13][14]
- Participants: Korean patients with OAB symptoms.[14]
- Intervention: Patients were randomized to receive either Imidafenacin 0.1 mg twice daily or propiverine 20 mg once daily.[14]
- Primary Endpoint: The percent change in weekly urgency urinary incontinence (UUI)
   episodes at week 12.[14]
- Secondary Endpoints: Changes in micturitions per day, urine volume voided per micturition, urgency episodes per day, complete disappearance of incontinence episodes, severity of urgency, quality of life, and safety profiles.[14]

#### Imidafenacin vs. Tolterodine

- Study Design: A 12-week, randomized, open-label, tolterodine-controlled, comparative multicenter trial.[1][3][4]
- Participants: 300 Caucasian patients with OAB symptoms.[1][3]
- Intervention: Patients were randomized to receive either Imidafenacin 0.2 mg per day or tolterodine 4 mg per day.[1][3]
- Primary Endpoint: The change in the mean number of micturitions per day, based on 5-day bladder diaries.[1][3]
- Secondary Endpoints: Changes in the mean incontinence episodes, voiding frequency, the OAB Awareness Tool score, and the European Quality of Life Questionnaire (EQ-5D) score.
   [1][3]



#### Imidafenacin vs. Placebo

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, two-arm, parallel-group, prospective study.[8]
- Participants: 118 Taiwanese patients with OAB.[8]
- Intervention: Patients were randomized in a 2:1 ratio to receive either **Imidafenacin** 0.1 mg twice daily or a placebo.[8]
- Primary Endpoint: The change in the mean number of micturitions per day.[8]
- Secondary Endpoints: Mean changes from baseline in urgency episodes and urge incontinence episodes per day, and mean volume voided per micturition. Safety outcomes were also collected.[8]



Click to download full resolution via product page



Generalized Experimental Workflow for **Imidafenacin** Clinical Trials.

#### Conclusion

The available evidence from systematic reviews and meta-analyses of randomized controlled trials indicates that **Imidafenacin** is an effective and well-tolerated treatment for overactive bladder. Its efficacy is comparable to that of other established anticholinergic agents, with a potential advantage in managing nocturia. Furthermore, **Imidafenacin** demonstrates a superior safety profile, with a lower incidence of common anticholinergic side effects such as dry mouth and constipation, which may improve patient adherence. These findings suggest that **Imidafenacin** is a valuable therapeutic option for the management of OAB.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Randomized, open-label, tolterodine-controlled, comparative study of the novel antimuscarinic agent imidafenacin in patients with overactive bladder PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of imidafenacin for overactive bladder in adult: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Imidafenacin for treatment of overactive bladder and urgent urinary incontinence: the results of open-label multicenter randomized controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of Imidafenacin and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) PMC [pmc.ncbi.nlm.nih.gov]
- 8. A double-blind, randomized, placebo-controlled, parallel study to evaluate the efficacy and safety of imidafenacin in patients with overactive bladder in Taiwan PubMed







[pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of Imidafenacin and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety and efficacy of two different antimuscarinics, imidafenacin and solifenacin, for treatment of overactive bladder: a prospective randomized controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. A randomized, double-blind, placebo- and propiverine-controlled trial of the novel antimuscarinic agent imidafenacin in Japanese patients with overactive bladder PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomised, prospective double-blind, propiverine-controlled trial of imidafenacin in patients with overactive bladder PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Imidafenacin in Overactive Bladder: A Systematic Review and Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671752#systematic-review-and-meta-analysis-of-imidafenacin-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com